molecular formula C83H123CoN17O20PS B12333340 N-(3-(2-(2-(3-(Biotinamino)propoxy)ethoxy)ethoxy)propyl)-cyanocobalamin

N-(3-(2-(2-(3-(Biotinamino)propoxy)ethoxy)ethoxy)propyl)-cyanocobalamin

Cat. No.: B12333340
M. Wt: 1800.9 g/mol
InChI Key: ZDEFFZQTZAMANJ-KNTBCPNUSA-L
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Description

N-(3-(2-(2-(3-(Biotinamino)propoxy)ethoxy)ethoxy)propyl)-cyanocobalamin is a complex organic compound that combines the properties of biotin and cyanocobalamin (vitamin B12)

Properties

Molecular Formula

C83H123CoN17O20PS

Molecular Weight

1800.9 g/mol

IUPAC Name

[(2S)-1-[3-[(1R,2R,3R,4Z,7S,9Z,12R,13R,14Z,17S,18S,19R)-2,18-bis(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-12-hydroxy-3,5,8,8,13,15,18,19-octamethyl-13-[2-oxo-2-[3-[2-[2-[3-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]propoxy]ethoxy]ethoxy]propylamino]ethyl]-1,2,7,17-tetrahydrocorrin-21-id-3-yl]propanoylamino]propan-2-yl] [5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] phosphate;cobalt(3+);cyanide

InChI

InChI=1S/C82H125N16O20PS.CN.Co/c1-44-34-52-54(35-45(44)2)98(43-91-52)75-70(108)71(55(41-99)116-75)118-119(111,112)117-46(3)40-90-65(106)23-24-78(8)51(36-62(86)103)74-81(11)79(9,38-63(87)104)50(19-21-60(84)101)68(97-81)48(5)73-80(10,82(110,25-22-61(85)102)58(94-73)37-57-77(6,7)49(18-20-59(83)100)67(93-57)47(4)72(78)96-74)39-66(107)89-27-15-29-114-31-33-115-32-30-113-28-14-26-88-64(105)17-13-12-16-56-69-53(42-120-56)92-76(109)95-69;1-2;/h34-35,37,43,46,49-51,53,55-56,69-71,74-75,99,108,110H,12-33,36,38-42H2,1-11H3,(H17,83,84,85,86,87,88,89,90,92,93,94,95,96,97,100,101,102,103,104,105,106,107,109,111,112);;/q;-1;+3/p-2/t46-,49+,50+,51-,53?,55?,56?,69?,70?,71?,74+,75?,78+,79-,80+,81-,82-;;/m0../s1

InChI Key

ZDEFFZQTZAMANJ-KNTBCPNUSA-L

Isomeric SMILES

CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])O[C@@H](C)CNC(=O)CC[C@@]\4([C@H]([C@@H]5[C@]6([C@@]([C@@H](C(=N6)/C(=C\7/[C@@]([C@@](C(=N7)/C=C\8/C([C@@H](C(=N8)/C(=C4\[N-]5)/C)CCC(=O)N)(C)C)(CCC(=O)N)O)(C)CC(=O)NCCCOCCOCCOCCCNC(=O)CCCCC9C1C(CS9)NC(=O)N1)/C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[C-]#N.[Co+3]

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=N7)C=C8C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)N)(C)C)(CCC(=O)N)O)(C)CC(=O)NCCCOCCOCCOCCCNC(=O)CCCCC9C1C(CS9)NC(=O)N1)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[C-]#N.[Co+3]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(2-(2-(3-(Biotinamino)propoxy)ethoxy)ethoxy)propyl)-cyanocobalamin typically involves multiple steps. One common method includes the reaction of N-Boc-4,7,10-trioxa-1,13-tridecanediamine with 1,3-dibromopropane . The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(3-(2-(2-(3-(Biotinamino)propoxy)ethoxy)ethoxy)propyl)-cyanocobalamin undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often require controlled temperatures and specific solvents to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

N-(3-(2-(2-(3-(Biotinamino)propoxy)ethoxy)ethoxy)propyl)-cyanocobalamin has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-(2-(2-(3-(Biotinamino)propoxy)ethoxy)ethoxy)propyl)-cyanocobalamin involves its interaction with specific molecular targets and pathways. The biotin component allows it to bind to biotin-binding proteins, while the cyanocobalamin part participates in enzymatic reactions essential for DNA synthesis and cellular energy production. These interactions facilitate various biochemical processes, making the compound valuable in both research and therapeutic contexts.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-(2-(2-(3-(Biotinamino)propoxy)ethoxy)ethoxy)propyl)-cyanocobalamin is unique due to its combination of biotin and cyanocobalamin, which imparts both biotin-binding and vitamin B12-related properties. This dual functionality makes it particularly useful in applications requiring both biotinylation and vitamin B12 activity.

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